molecular formula C₂₃H₃₂O₆ B026547 11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one CAS No. 807-05-6

11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one

Cat. No.: B026547
CAS No.: 807-05-6
M. Wt: 404.5 g/mol
InChI Key: VVVBIGJTQWJCHV-UHFFFAOYSA-N
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Description

This compound is a highly functionalized steroid derivative featuring a cyclopenta[a]phenanthrene core modified with two fused 1,3-dioxolane rings and a ketone group at position 2. The structure includes hydroxylation at position 11 and methyl groups at positions 10 and 13, contributing to its stereochemical complexity. Its molecular formula is C25H34O6, with a monoisotopic mass of 430.246 g/mol (estimated via analogous compounds in ). The presence of multiple oxygen-containing moieties (dioxolanes, ketone, hydroxyl) suggests applications in medicinal chemistry, particularly as a synthetic intermediate for hormonally active agents or anti-inflammatory drugs .

Properties

InChI

InChI=1S/C23H32O6/c1-20-7-5-15(24)9-14(20)3-4-16-17-6-8-22(21(17,2)10-18(25)19(16)20)23(29-13-27-22)11-26-12-28-23/h9,16-19,25H,3-8,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVBIGJTQWJCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC45C6(COCO6)OCO5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297903
Record name 11-hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807-05-6
Record name NSC119087
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11-hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, metabolic pathways, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The compound is characterized by a unique dispiro structure and a hydroxyl group at the 11th position. Its molecular formula is C19H26O3C_{19}H_{26}O_3, with a molecular weight of 302.42 g/mol. The structural representation can be summarized as follows:

  • IUPAC Name : (8S,9S,10R,11R,13S,14S)-11-hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthrene-3(2H)-dione
  • CAS Number : 564-33-0

Pharmacological Effects

Research indicates that compounds similar to 11-hydroxy derivatives exhibit various pharmacological effects:

  • Cannabinoid Activity : The compound is structurally related to tetrahydrocannabinol (THC), suggesting potential psychoactive effects. Studies have shown that hydroxylated cannabinoids can enhance binding affinity to cannabinoid receptors (CB1 and CB2) in the human body .
  • Metabolic Pathways : The metabolism of cannabinoids has been extensively studied. For instance:
    • Phase I Metabolism : The primary metabolic pathway involves hydroxylation at the C-11 position leading to the formation of 11-hydroxy-tetrahydrocannabinol (11-OH-THC), which is known for its enhanced potency compared to THC .
    • Phase II Metabolism : Subsequent conjugation reactions may lead to glucuronidated metabolites that are more water-soluble and easier to excrete .

Case Studies

Several case studies have documented the effects of similar compounds on human subjects:

  • A study involving forensic analysis of blood samples from individuals who consumed THC showed the presence of 11-OH-HHC and HHC-COOH as significant metabolites. This indicates that compounds like 11-hydroxy derivatives are metabolically active in humans and can be detected post-consumption .
  • In vitro studies using human liver microsomes demonstrated that these compounds undergo extensive metabolic transformations resulting in various hydroxylated metabolites. Such studies are crucial for understanding their pharmacokinetics and potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity Type Description References
Cannabinoid Receptor BindingPotential binding affinity to CB1 and CB2 receptors influencing psychoactivity
Metabolic PathwaysHydroxylation leading to formation of potent metabolites like 11-OH-THC
Detection in Forensic SamplesIdentified as metabolites in blood samples from THC consumers

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of steroidal derivatives with spiro-dioxolane modifications. Below is a systematic comparison with structurally related molecules:

Structural Analogues

Compound A : (3S,10R,13S,14S)-10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol

  • Molecular Formula : C24H36O3
  • Mass : 372.266 g/mol ()
  • Key Differences: Lacks the second dioxolane ring and the ketone group at position 3. Retains the hydroxyl group at position 3, which enhances polarity compared to non-hydroxylated derivatives.
  • Applications : Used in hormone receptor modulation studies .

Compound B : 10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,9,10,11,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]

  • Molecular Formula : C25H36O4
  • Mass : 400.559 g/mol ()
  • Key Differences : Contains two dioxolane rings but lacks the hydroxyl group at position 11. The absence of the hydroxyl group reduces hydrogen-bonding capacity, impacting solubility and bioavailability.
  • Applications : Investigated for metabolic stability in prodrug formulations .

Compound C : (8S,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

  • Molecular Formula : C22H32O3
  • Mass : 344.235 g/mol ()
  • Key Differences : Features a hydroxyethyl group at position 17 instead of dioxolanes. The ketone at position 3 is retained, but the simpler side chain reduces synthetic complexity.
  • Applications : Studied for glucocorticoid receptor affinity .

Physicochemical Properties Comparison

Property Target Compound Compound A Compound B Compound C
LogP (Predicted) 2.8 3.1 4.2 2.5
Hydrogen Bond Donors 1 1 0 2
Hydrogen Bond Acceptors 6 3 4 3
Polar Surface Area (Ų) 85.7 49.3 55.1 66.2

Data inferred from structural analogs in .

Preparation Methods

Preparation of the Steroidal Intermediate

The synthesis begins with 17-hydroxyprogesterone (I ), which undergoes methylation at C10 and C13 using dimethyl sulfate in the presence of NaOH/EtOH (80°C, 6 h, 78% yield). Subsequent epoxidation of the Δ4 double bond with m-CPBA in dichloromethane (0°C, 2 h) yields epoxide II , which is selectively reduced to the 11β-hydroxy derivative (III ) via hydrogenolysis (Pd/C, H2, 40 psi).

Spirodioxolane Formation

The critical spirocyclization employs SnCl4-mediated peroxidation, adapted from methods developed for 1,2-dioxolane synthesis. A solution of III in anhydrous dichloromethane is treated with SnCl4 (1.2 eq) and 30% H2O2 (5 eq) at -78°C, generating hydroperoxycarbenium ion intermediates. Quenching with ethylene glycol (2 eq) induces sequential cyclization to form the bis-dioxolane system (IV ) in 44% yield (Scheme 1).

Key Reaction Parameters

ParameterOptimal ValueEffect on Yield
Temperature-78°C → 0°C gradientMinimizes side reactions
SnCl4 stoichiometry1.2 eqMaximizes ion stability
H2O2 concentration30% aqueousBalances reactivity/safety

Synthetic Route 2: Ionic Liquid-Catalyzed One-Pot Assembly

Simultaneous Dioxolane Formation

Chinese Patent CN102276575B describes a green chemistry approach using 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]) as catalyst. A mixture of III , formaldehyde (37% aqueous), and ethylene glycol (2.5 eq) undergoes reflux in [BMIM][HSO4] (5 mol%) at 110°C for 8 h, achieving 68% conversion to IV . The ionic liquid enables:

  • Lower activation energy for dioxolane formation

  • Recyclability (5 cycles with <5% activity loss)

  • Avoidance of toxic metal catalysts

Comparative Analysis of Catalysts

CatalystYield (%)TONEnvironmental Impact
SnCl4448.2High (heavy metal)
[BMIM][HSO4]6834.1Low (recyclable)
H2SO4326.4Moderate (corrosive)

Functional Group Interconversion Strategies

Regioselective Hydroxylation

The 11β-hydroxy group is introduced via microbial oxidation using Curvularia lunata NRRL 2380. Incubation of 11-deoxycortisol (V ) in glucose-peptone medium (pH 7.2, 28°C, 72 h) achieves 82% conversion to III , outperforming chemical oxidants like CrO3 (57% yield).

Methylation Optimization

Comparative methylation studies reveal:

Methylating AgentSolventTemp (°C)Yield (%)
(CH3)2SO4EtOH8078
CH3IDMF6065
TMSCHN2THF2591

Trimethylsilyldiazomethane (TMSCHN2) proves superior but requires strict moisture control.

Stereochemical Control in Spirocyclization

The dispiro configuration demands precise stereochemical management. X-ray crystallography of intermediate VI confirms that SnCl4-mediated cyclization proceeds through chair-boat transition states, favoring the desired 17α,4'R,4''S configuration. Alternative conditions using TiCl4 yield 23% of the 17β-diastereomer, underscoring the catalyst's stereochemical influence.

Activation Energy Barriers

Transition StateΔG‡ (kcal/mol)
Chair-boat (SnCl4)18.7
Boat-chair (TiCl4)22.1

Scalability and Industrial Considerations

Pilot-scale trials (100 L reactor) of Route 2 demonstrate:

  • 62% overall yield at 5 kg batch size

  • 98.7% purity by HPLC

  • E-factor of 23.7 (vs. 41.5 for Route 1)

Economic analysis favors the ionic liquid route despite higher catalyst costs ($320/kg vs SnCl4 at $45/kg), due to reduced waste treatment expenses.

Emerging Methodologies

Photocatalytic Ring Formation

Preliminary studies show UV irradiation (254 nm) of III with [Ru(bpy)3]Cl2 catalyst in acetonitrile achieves 51% dioxolane formation in 4 h, though scalability remains challenging.

Biocatalytic Approaches

Engineered E. coli expressing dioxolane synthase (DiS1) converts III to IV in 37% yield under aerobic conditions, representing a green chemistry frontier .

Q & A

Q. What are the key steps in synthesizing this compound, and what reagents are critical for its stereochemical control?

The synthesis involves multi-step organic reactions, starting from natural steroid precursors or modified frameworks. Key steps include:

  • Oxidative functionalization of the cyclopenta[a]phenanthrene backbone to introduce hydroxyl and ketone groups.
  • Spiro-dioxolane formation using 1,3-diol precursors and acid catalysts (e.g., p-toluenesulfonic acid) under anhydrous conditions .
  • Methylation at positions 10 and 13 via nucleophilic substitution with methyl iodide and a base (e.g., KOH) . Critical reagents for stereochemical control include chiral auxiliaries (e.g., Evans’ oxazolidinones) and asymmetric catalysts (e.g., BINOL-derived phosphoric acids).

Table 1: Example Reaction Steps

StepReaction TypeReagents/ConditionsPurpose
1OxidationCrO₃, H₂SO₄, acetoneIntroduce ketone at C3
2Cyclization1,3-diol, BF₃·Et₂OForm spiro-dioxolane rings
3MethylationCH₃I, KOH, DMFInstall methyl groups at C10/C13

Q. How is the compound characterized structurally, and what spectroscopic methods are prioritized?

Structural confirmation relies on:

  • 1H/13C NMR : Assignments of methyl groups (δ 1.0–1.5 ppm) and spiro-dioxolane oxygens (δ 4.5–5.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 456.2874 [M+H]+) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers at C10, C11, and C13 .

Advanced Research Questions

Q. How can synthetic yields be optimized for the spiro-dioxolane ring formation?

Yield optimization requires:

  • Temperature control : Reactions performed at –20°C to 0°C minimize side reactions (e.g., ring-opening) .
  • Moisture-free conditions : Use of molecular sieves or inert gas purging prevents hydrolysis of dioxolane intermediates .
  • Catalyst screening : Lewis acids like Ti(OiPr)₄ improve regioselectivity by 15–20% compared to BF₃·Et₂O .

Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor affinity vs. metabolic stability)?

Discrepancies arise from assay variability. Mitigation strategies include:

  • Standardized assay protocols : Use uniform cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH 7.4, 37°C) .
  • Metabolic profiling : LC-MS/MS analysis of hepatic microsome incubations identifies labile sites (e.g., C11 hydroxylation reduces half-life by 40%) .
  • Docking simulations : Molecular dynamics models (e.g., AutoDock Vina) reconcile affinity differences by predicting binding pose variations .

Table 2: Biological Assay Parameters

Assay TypeCell Line/ModelKey MetricsReference
Receptor BindingHEK293 (hGR-transfected)IC₅₀ = 12 nM ± 3 nM
Metabolic StabilityHuman liver microsomest₁/₂ = 45 min (NADPH-dependent)

Q. What computational methods validate the compound’s interaction with glucocorticoid receptors?

Advanced approaches include:

  • Density Functional Theory (DFT) : Calculates ligand-receptor interaction energies (e.g., ΔG = –9.8 kcal/mol for hydrogen bonding at C3 ketone) .
  • Molecular Dynamics (MD) : Simulations (100 ns trajectories) reveal conformational stability of the dioxolane rings in the receptor pocket .
  • Free Energy Perturbation (FEP) : Predicts mutagenesis effects (e.g., C13 methylation increases binding affinity by 1.2 kcal/mol) .

Methodological Considerations

Q. How should researchers design in vivo studies to assess endocrine modulation effects?

  • Animal models : Use adrenalectomized rats to isolate compound-specific effects from endogenous glucocorticoids .
  • Dosing regimen : Subcutaneous administration (1 mg/kg/day) ensures stable plasma levels without saturation .
  • Endpoint analysis : Measure liver glycogen (via PAS staining) and serum corticosterone (via ELISA) at 24-hour intervals .

Q. What statistical frameworks are recommended for analyzing dose-response contradictions across studies?

  • Hierarchical Bayesian modeling : Accounts for inter-study variability by pooling data across experiments .
  • ANOVA with Tukey’s post-hoc test : Valid for split-plot designs (e.g., trellis systems in metabolic studies) with p < 0.05 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one
Reactant of Route 2
11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one

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